(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1 |
InChI Key |
CIKYJZRUAPGXPM-AWEZNQCLSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Synthesis via Asymmetric Reduction or Resolution
A common approach to prepare chiral amines like (1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethylamine involves:
- Starting from a prochiral ketone or aldehyde precursor bearing the 4-cyclopentyloxyphenyl group.
- Asymmetric reduction of the carbonyl group to the corresponding chiral alcohol.
- Conversion of the alcohol to the amine via substitution or reductive amination.
Alternatively, the amine can be prepared by:
- Resolution of racemic amine mixtures using chiral acids or chromatography.
Ether Formation for the Cyclopentyloxy Group
The 4-cyclopentyloxy substituent on the phenyl ring is typically introduced by:
- Nucleophilic aromatic substitution (if the phenol precursor is activated).
- Williamson ether synthesis: reacting 4-hydroxyphenyl derivatives with cyclopentyl bromide or cyclopentyl tosylate under basic conditions.
Introduction of the Methoxyethylamine Side Chain
The 2-methoxyethylamine moiety can be introduced by:
- Alkylation of the amine nitrogen with 2-methoxyethyl halides.
- Reductive amination of 2-methoxyacetaldehyde with the appropriate amine precursor.
Example Synthetic Route (Generalized)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Ether formation | 4-hydroxyphenyl derivative | Cyclopentyl bromide, base (e.g., K2CO3), solvent (acetone) | 4-cyclopentyloxyphenyl intermediate |
| 2 | Carbonyl introduction | 4-cyclopentyloxyphenyl derivative | Oxidation or Friedel-Crafts acylation | 4-cyclopentyloxyacetophenone derivative |
| 3 | Asymmetric reduction | 4-cyclopentyloxyacetophenone | Chiral catalyst (e.g., CBS catalyst), hydride source (e.g., BH3) | (1R)-4-cyclopentyloxyphenyl ethanol |
| 4 | Conversion to amine | Chiral alcohol | Reductive amination with 2-methoxyethylamine or equivalent | (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine |
Alternative Synthetic Approaches
Deacylation methods : As described in related chiral amine syntheses, deacylation of acylated intermediates in the presence of alkali metal hydroxides in C4-C10 monohydric alcohol solvents can yield chiral amines with high purity and yield, facilitating industrial scalability.
Use of 2-Methoxyethylamine as a building block : Commercially available 2-methoxyethylamine (CAS 109-85-3) is used as a nucleophile or amine source in alkylation or reductive amination steps. Its physical properties (boiling point 95 °C, density 0.87 g/cm³) make it suitable for controlled reactions.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation | K2CO3, acetone, reflux, 12-24 h | 85-95 | High selectivity for ether bond formation |
| Asymmetric reduction | CBS catalyst, BH3·THF, 0-25 °C | 90-98 | Enantiomeric excess >95% achievable |
| Reductive amination | NaBH3CN, MeOH, pH ~6-7, room temperature | 80-90 | Mild conditions preserve stereochemistry |
| Deacylation (if applicable) | NaOH or KOH, n-butanol, reflux | 75-85 | Efficient removal of acyl protecting groups |
Purification and Characterization
- Purification often involves crystallization or chromatography to separate enantiomers and remove impurities.
- Characterization by chiral HPLC confirms enantiomeric purity.
- NMR spectroscopy and mass spectrometry verify structural integrity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-hydroxyphenyl derivatives, 2-methoxyethylamine |
| Key reagents | Cyclopentyl halides, chiral catalysts (e.g., CBS), hydride donors (BH3), bases (K2CO3, NaOH) |
| Solvents | Acetone, tetrahydrofuran (THF), methanol, n-butanol |
| Temperature ranges | 0 °C to reflux (~80-100 °C) depending on step |
| Yield range | 75-98% depending on step |
| Enantiomeric excess | >95% achievable with asymmetric catalysis |
| Purification methods | Chromatography, crystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.
Reduction: Reduction reactions can be performed on the phenyl ring or the methoxyethylamine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Analogs:
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride (): Substituent: Ethoxy (-OCH₂CH₃) at the para position. Structural Impact: Smaller alkoxy group reduces steric bulk and lipophilicity compared to cyclopentyloxy. The hydrochloride salt enhances solubility in polar solvents. Molecular Formula: C₁₁H₁₈ClNO₂ (hydrochloride salt) .
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (): Substituent: Cyclohexyl ketone fused to the ethylamine chain. Synthesis: Prepared via Mannich reaction, yielding a mixture of (R,R)- and (R,S)-stereoisomers .
Methyl 2-((1-(4-tert-butylbenzylamino)-4-methyl-1-oxopentan-2-yl)(2-methoxyethyl)amino)-5-nitrobenzoate (): Substituent: Incorporates 2-methoxyethylamine as a building block. Synthetic Relevance: Highlights the use of 2-methoxyethylamine in Ugi-Smiles multicomponent reactions, suggesting modular routes for analog synthesis .
Physicochemical Properties Analysis
- The hydrochloride salt form () improves stability and solubility, a common strategy for amine-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
